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Compound of Interest

Compound Name: Glemanserin

Cat. No.: B166678 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of Glemanserin (MDL-11,939), a

potent and selective 5-HT2A receptor antagonist. Designed for researchers, scientists, and

drug development professionals, this document details the compound's chemical identity,

pharmacological data, and relevant experimental frameworks.

Chemical and Physical Data
Glemanserin is a well-characterized molecule with the following identifiers:

Identifier Value

IUPAC Name
α-phenyl-1-(2-phenylethyl)-4-piperidine

methanol[1][2]

CAS Number 107703-78-6 (free base)[3]

107703-79-7 (HCl salt)

162254-89-9 (oxalate)

Molecular Formula C₂₀H₂₅NO[1][2]

Molar Mass 295.42 g/mol

Pharmacological Profile
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Glemanserin is recognized as the first truly selective antagonist for the 5-HT2A receptor. Its

high affinity for this receptor subtype has been quantified across various species.

Parameter Species Value (nM)

Ki Human 2.5

Rat 2.89

Rabbit 0.54

Mechanism of Action and Signaling Pathway
Glemanserin exerts its pharmacological effects by competitively blocking the 5-HT2A receptor,

a G protein-coupled receptor (GPCR). In its activated state, the 5-HT2A receptor primarily

couples to the Gq/G11 signaling pathway. Agonist binding typically initiates a cascade involving

the activation of phospholipase C (PLC), which in turn leads to the production of inositol

trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium

levels and the activation of protein kinase C (PKC).

As an antagonist, Glemanserin inhibits these agonist-induced downstream effects.
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Figure 1. Glemanserin's antagonistic action on the 5-HT2A receptor signaling pathway.
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Experimental Protocols
While specific, detailed protocols for Glemanserin are limited in publicly available literature, its

evaluation follows standard methodologies for GPCR antagonists. Below is a generalized

protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of

Glemanserin for the 5-HT2A receptor.

Objective: To determine the binding affinity (Ki) of Glemanserin for the human 5-HT2A

receptor.

Materials:

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A

receptor.

Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

Test Compound: Glemanserin.

Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A ligand (e.g., 10

µM Clozapine).

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

96-well microplates.

Glass fiber filters.

Scintillation fluid.

Microplate scintillation counter.

Procedure:

Plate Setup: In a 96-well microplate, prepare triplicate wells for total binding, non-specific

binding, and competitive binding.
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Total Binding: Add assay buffer, [³H]-Ketanserin, and diluted cell membranes.

Non-specific Binding: Add the non-specific binding control, [³H]-Ketanserin, and diluted cell

membranes.

Competitive Binding: Add varying concentrations of Glemanserin, [³H]-Ketanserin, and

diluted cell membranes.

Incubation: Incubate the plate at 37°C for 30 minutes to allow the binding to reach

equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell

harvester to separate bound from unbound radioligand. Wash the filters with cold wash

buffer.

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure

the radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the Glemanserin
concentration.

Determine the IC50 value (the concentration of Glemanserin that inhibits 50% of the

specific binding of [³H]-Ketanserin) using non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Figure 2. Workflow for a competitive radioligand binding assay to determine the Ki of

Glemanserin.

In Vivo Studies
Glemanserin has been evaluated in vivo for its effects on the central nervous system. For

instance, it has been shown to suppress the increase in locomotor activity, behavioral

sensitization, and withdrawal symptoms induced by certain substances in mice. Although it was

investigated for the treatment of generalized anxiety disorder in clinical trials, it was found to be

ineffective and was not brought to market.

Conclusion
Glemanserin remains a valuable tool for researchers studying the 5-HT2A receptor system

due to its high selectivity. The information provided in this guide serves as a foundational

resource for designing and conducting further research with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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